4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a carboxylic acid group at the 7th position and a keto group at the 4th position.
Mechanism of Action
Target of Action
Similar compounds have been studied extensively in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .
Biochemical Pathways
Related compounds have shown activity in various pathways, including those involved in antibacterial, antifungal, and antiviral activities, as well as kinase inhibition .
Result of Action
Related compounds have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves the following steps:
Hydrolysis: The methyl esters are then transformed into the corresponding carboxylic acids by alkaline hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for iodination and carbonylation, and employing large-scale hydrolysis setups.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of 4-hydroxy-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid.
Substitution: Formation of various substituted pyrazolopyrazine derivatives.
Scientific Research Applications
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, tuberculosis, and cardiovascular diseases.
Biological Studies: The compound is used to study enzyme inhibition, receptor modulation, and other biological processes.
Industrial Chemistry: It is employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid: This compound has a similar structure but includes a quinoxaline ring instead of a pyrazine ring.
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This compound has a methyl group at the 5th position and a carboxylic acid group at the 2nd position.
Uniqueness
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-3H,(H,8,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJDDABSDTUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490418-50-1 |
Source
|
Record name | 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.